5-甲酰噻吩-2-甲酸乙酯

描述

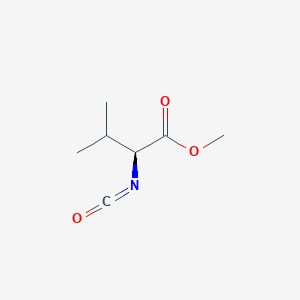

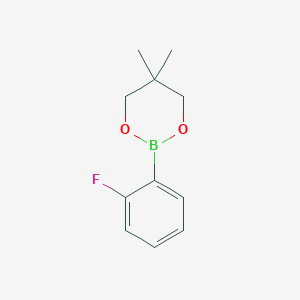

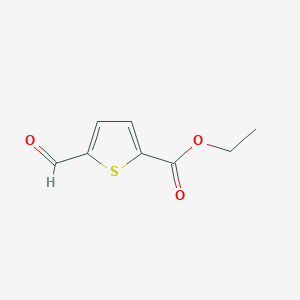

Ethyl 5-formylthiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are aromatic compounds with a sulfur atom in a five-membered ring, and they are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethyl ester group and the formyl functional group on the thiophene ring suggest that this compound could be an intermediate in organic synthesis or a building block for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared through a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding a 52% overall yield from commercially available 2-methylthiophene . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with an 81% yield . These methods could potentially be adapted for the synthesis of ethyl 5-formylthiophene-2-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined using X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . These techniques could be employed to determine the precise molecular geometry of ethyl 5-formylthiophene-2-carboxylate and to confirm the position of the formyl group on the thiophene ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . The presence of the formyl group in ethyl 5-formylthiophene-2-carboxylate suggests that it could participate in similar reactions, such as nucleophilic addition or condensation, to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and photophysical properties, are crucial for their practical applications. For example, ethyl 2-arylthiazole-5-carboxylates exhibited interesting photophysical properties and singlet oxygen activation, which could be relevant for applications in photochemistry . The properties of ethyl 5-formylthiophene-2-carboxylate would need to be studied to understand its behavior in different environments and its potential uses.

科学研究应用

合成和化学性质

实用制备

已经开发出一种安全有效的工艺来制备相关的化合物,如 2-甲基噻吩-3-甲酸乙酯,具有操作简单、避免强碱等优点。该方法以公斤级规模从市售的 2-甲基噻吩中获得了 52% 的总收率 (Kogami & Watanabe, 2011)。

衍生物合成

已经使用 α-氯肉桂腈和巯基乙酸乙酯合成了 3-氨基-5-芳基噻吩-2-甲酸乙酯,产率很高 (Shastin 等,2006)。

新型化合物的合成

已经探索了使用 3-氨基-4-甲酰基-5-甲基噻吩-2-甲酸乙酯和 1,3-二羰基化合物合成噻吩并[3,4-d]嘧啶,导致形成 5-甲基-4-氧代-3,4-二氢噻吩并[3,4-d]嘧啶-7-甲酸乙酯 (Ryndina 等,2002)。

在材料科学中的应用

荧光研究

已经研究了 5-乙酰基-2-氨基-4-甲基噻吩-3-甲酸乙酯的新型荧光性质,表明在材料科学中具有潜在应用 (郭普生,2009)。

在双杂芳基合成中的应用

5-溴-2-呋喃酸甲酯和 5-溴噻吩-2-甲酸乙酯已用于钯催化的杂芳直接芳基化,证明了它们在以高收率合成双杂芳基中的用途 (Fu 等,2012)。

在染料和颜料工业中的应用

- 与金属络合:已经合成了乙基-4-((4-氯苯基)甲酰基)-2-((5-氰基-2-羟基-1,4-二甲基-6-氧代-1,6-二氢-吡啶-3-基)重氮基)-5-甲基噻吩-3-甲酸乙酯及其类似物,并与铜、钴和锌等金属络合。这些配合物对涤纶和尼龙织物表现出有希望的应用性能 (Abolude 等,2021)。

属性

IUPAC Name |

ethyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZQIYCDXHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444987 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-formylthiophene-2-carboxylate | |

CAS RN |

67808-65-5 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)